molecular formula C11H14BrNO2 B1371147 4-bromo-N-(2-ethoxyethyl)benzamide CAS No. 1156088-43-5

4-bromo-N-(2-ethoxyethyl)benzamide

Cat. No. B1371147
M. Wt: 272.14 g/mol
InChI Key: AUBUOLGPEXFBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Nocquet‐Thibault et al. (2013) demonstrates the use of bromide salts in ethanol for the ethoxybromination of enamides, resulting in α-bromo hemiaminals that are versatile for various transformations. This indicates the potential of 4-bromo-N-(2-ethoxyethyl)benzamide in chemical synthesis processes (Nocquet‐Thibault et al., 2013).

Pharmacological Research

  • The study of benzamide derivatives, like 4-bromo-N-(2-ethoxyethyl)benzamide, is significant in pharmacology. Högberg et al. (1990) synthesized and evaluated various benzamide compounds for their potential antidopaminergic properties, providing insights into the pharmacological significance of these compounds (Högberg et al., 1990).

Metal Complex Formation

  • Binzet et al. (2009) explored the formation of metal complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. This research highlights the role of benzamide derivatives in the synthesis and characterization of metal complexes, which can have various applications in materials science and catalysis (Binzet et al., 2009).

Antifungal Activity

  • Research by Ienascu et al. (2018) on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, closely related to 4-bromo-N-(2-ethoxyethyl)benzamide, shows significant antifungal activity. This suggests the potential use of similar benzamide derivatives in developing antifungal agents (Ienascu et al., 2018).

Radiopharmaceutical Applications

  • A study by Eisenhut et al. (2000) on radioiodinated N-(dialkylaminoalkyl)benzamides, similar in structure to 4-bromo-N-(2-ethoxyethyl)benzamide, explores their use in imaging melanoma metastases. This indicates the potential of such compounds in developing diagnostic tools in nuclear medicine (Eisenhut et al., 2000).

Safety And Hazards

“4-bromo-N-(2-ethoxyethyl)benzamide” is considered hazardous. It is harmful if swallowed and suspected of causing genetic defects . Safety precautions include avoiding contact with skin and eyes, not breathing dust, not ingesting, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

4-bromo-N-(2-ethoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUOLGPEXFBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-ethoxyethyl)benzamide

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